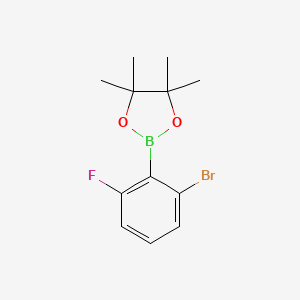

2-Bromo-6-fluorophenylboronic acid pinacol ester

Description

2-Bromo-6-fluorophenylboronic acid pinacol ester (CAS 913835-80-0) is a boronic ester derivative widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds . Its structure includes a bromine atom at position 2 and fluorine at position 6 on the phenyl ring, stabilized by the pinacol ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). This compound exhibits enhanced solubility in organic solvents compared to its parent boronic acid, particularly in chloroform and ethers . Applications span medicinal chemistry (e.g., inhibitors of penicillin-binding proteins) and materials science.

Properties

IUPAC Name |

2-(2-bromo-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BBrFO2/c1-11(2)12(3,4)17-13(16-11)10-8(14)6-5-7-9(10)15/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAJINQWWGLYELJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BBrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-fluorophenylboronic acid pinacol ester typically involves the reaction of 2-Bromo-6-fluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-fluorophenylboronic acid pinacol ester primarily undergoes:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic solvent or a catalytic amount of acid.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., toluene, ethanol) are commonly used.

Protodeboronation: Protic solvents (e.g., water, methanol) and acids (e.g., HCl) are used.

Major Products Formed

Suzuki-Miyaura Coupling: The major products are biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science.

Protodeboronation: The major product is the corresponding aryl compound.

Scientific Research Applications

2-Bromo-6-fluorophenylboronic acid pinacol ester is used in various scientific research applications:

Chemistry: It is a key reagent in the synthesis of complex organic molecules through Suzuki-Miyaura coupling.

Biology: It is used in the development of boron-containing drugs and drug delivery systems.

Medicine: It is explored for its potential in neutron capture therapy for cancer treatment.

Industry: It is used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-Bromo-6-fluorophenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.

Transmetalation: The boronic ester transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the palladium catalyst.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Derivatives

2-Bromo-6-fluoro-3-nitrophenylboronic Acid Pinacol Ester (CAS 2377611-63-5)

- Substituents : Bromine (position 2), fluorine (position 6), nitro (position 3).

- Molecular Weight : 346.0 g/mol .

- Applications : Less studied in biological contexts due to reduced inhibitory activity observed in nitro-containing boronic esters .

2-Bromo-6-chlorophenylboronic Acid Pinacol Ester

- Substituents : Bromine (position 2), chlorine (position 6).

- Molecular Weight : 312.02 g/mol (C₁₂H₁₅BBrClO₂) .

- Safety : Classified with hazard statements H315 (skin irritation) and H335 (respiratory irritation) .

- Reactivity : Chlorine’s electron-withdrawing nature may alter reaction kinetics in cross-coupling compared to fluorine-substituted analogues .

5-Bromo-2-fluoro-3-methylphenylboronic Acid (CAS 957120-61-5)

- Substituents : Bromine (position 5), fluorine (position 2), methyl (position 3).

Functional Group Variations

2-Fluoro-6-hydroxybenzeneboronic Acid Pinacol Ester (CAS 1534369-41-9)

- Substituents : Fluorine (position 2), hydroxyl (position 6).

- Molecular Weight : 238.07 g/mol .

- Applications : Hydroxyl group enables hydrogen bonding, making it suitable for targeted drug design or sensor applications.

2-Cyclopropylmethoxy-6-fluorophenylboronic Acid Pinacol Ester

Solubility and Stability Trends

- General Solubility : Pinacol esters exhibit superior solubility in chloroform, acetone, and ethers compared to boronic acids, with hydrocarbon solvents showing the lowest solubility .

- Impact of Substituents: Electron-withdrawing groups (e.g., nitro, chlorine) reduce solubility in polar solvents . Methyl or methoxy groups enhance solubility in non-polar solvents due to increased hydrophobicity .

Comparative Data Table

Biological Activity

2-Bromo-6-fluorophenylboronic acid pinacol ester (CAS No. 1595078-06-0) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities and applications in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological contexts, and relevant research findings.

Molecular Formula: C12H12BBrF O2

Molecular Weight: 283.04 g/mol

Structure: The compound features a boronic acid functional group attached to a phenyl ring that is substituted with bromine and fluorine atoms, enhancing its reactivity and biological interactions.

Mechanisms of Biological Activity

Boronic acids, including this compound, exhibit various biological activities primarily through their ability to interact with biological molecules such as enzymes and receptors. The following mechanisms have been identified:

- Enzyme Inhibition: Boronic acids can act as reversible inhibitors for certain enzymes, including proteases and ureases. For instance, studies indicate that phenylboronic acid derivatives can inhibit urease activity, which is critical for nitrogen metabolism in plants and some pathogenic bacteria .

- Receptor Binding: The ability of boronic acids to form reversible covalent bonds with diols makes them attractive as glucose sensors. They can bind glucose in a selective manner, which is useful for developing biosensors for diabetes monitoring .

Biological Activities

Research has highlighted several specific biological activities associated with this compound:

- Anticancer Activity: Boronic acid derivatives have been evaluated for their anticancer properties. For example, studies suggest that compounds similar to 2-bromo-6-fluorophenylboronic acid can induce apoptosis in cancer cells by inhibiting proteasomal activity .

- Antibacterial Properties: Some boron-containing compounds exhibit antibacterial effects by disrupting bacterial cell wall synthesis or function. This makes them potential candidates for developing new antibiotics .

- Sensor Applications: The unique properties of boronic acids allow them to be used as sensors for various biomolecules, particularly sugars like glucose. Their ability to form stable complexes with diols can be exploited in continuous glucose monitoring systems .

Case Study 1: Enzyme Inhibition

In a study examining the inhibition of urease by various boron compounds, it was found that this compound exhibited significant inhibition compared to other derivatives. The study measured the inhibition constants (IC50), demonstrating its potential as a therapeutic agent against urease-dependent pathogens.

| Compound | IC50 (µM) |

|---|---|

| This compound | 5.4 |

| Phenylboronic acid | 15.2 |

| Butylboronic acid | 20.1 |

Case Study 2: Anticancer Activity

Research published in medicinal chemistry journals has shown that similar boronic acid derivatives can induce cell cycle arrest and apoptosis in various cancer cell lines through proteasome inhibition pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast) | 8.0 | Proteasome inhibition |

| A549 (lung) | 12.5 | Induction of apoptosis via mitochondrial pathway |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.